molecular formula C12H11N5O4S B2957121 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 897830-90-9

4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2957121
CAS No.: 897830-90-9
M. Wt: 321.31
InChI Key: YRJXRMGEWISJAF-UHFFFAOYSA-N
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Description

4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a methyl group, and a nitrophenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiol compounds.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via electrophilic aromatic substitution reactions using nitrobenzene derivatives.

    Final Functionalization: The amino and methyl groups can be introduced through amination and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine and aromatic derivatives.

Scientific Research Applications

4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-methyl-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one
  • 4-amino-6-(tert-butyl)-3-methylthio-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

4-amino-6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.

Properties

IUPAC Name

4-amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-7-11(19)16(13)12(15-14-7)22-6-10(18)8-2-4-9(5-3-8)17(20)21/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJXRMGEWISJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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